molecular formula C15H18F5N5O2S B10917714 1-(difluoromethyl)-5-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10917714
M. Wt: 427.4 g/mol
InChI Key: CQHPYDLHXOYPJP-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring multiple functional groups, including difluoromethyl, trifluoromethyl, and sulfonamide

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves several steps, starting with the preparation of key intermediates. One common method involves the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This is followed by promoting the ring closure reaction in which alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate is reacted with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various metal-based catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For example, in the case of its use as a fungicide, the compound inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Similar compounds to 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives with difluoromethyl and trifluoromethyl groups. These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities. Examples include:

The uniqueness of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F5N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H18F5N5O2S/c1-9-12(8-21-25(9)14(16)17)28(26,27)22-6-3-7-24-11-5-2-4-10(11)13(23-24)15(18,19)20/h8,14,22H,2-7H2,1H3

InChI Key

CQHPYDLHXOYPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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